

Comparative Bioequivalence Guide: 2-(2-Propoxyphenyl)ethanol Analogs

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Compound of Interest

Compound Name: 2-(2-Propoxyphenyl)ethanol

CAS No.: 104174-91-6

Cat. No.: B2376673

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Executive Summary & Chemical Landscape

2-(2-Propoxyphenyl)ethanol (PPE) represents a class of ortho-alkoxy phenethyl alcohols, often investigated for their local anesthetic, antimicrobial, or distinct physicochemical properties in drug delivery. This guide compares PPE against its lower-homolog analogs—2-(2-Methoxyphenyl)ethanol (MPE) and 2-(2-Ethoxyphenyl)ethanol (EPE)—to elucidate the impact of the alkoxy chain length on bioavailability, lipophilicity, and metabolic stability.

Structural Comparison & Physicochemical Profile

The core differentiator among these analogs is the ortho-alkoxy substituent, which modulates lipophilicity (

) and aqueous solubility, directly influencing absorption kinetics and volume of distribution (

).

Compound	Abbr.	R-Group	MW (g/mol)	Calc.[1] [2] LogP	Solubility (mg/mL)	Predicted BCS Class
2-(2-Methoxyphenyl)ethanol	MPE	Methyl	152.19	1.8	High	I (High Sol/Perm)
2-(2-Ethoxyphenyl)ethanol	EPE	Ethyl	166.22	2.3	Moderate	I / II
2-(2-Propoxyphenyl)ethanol	PPE	Propyl	180.25	2.8	Low-Moderate	II (Low Sol/High Perm)

Strategic Insight: The shift from Methyl (MPE) to Propyl (PPE) increases lipophilicity, potentially enhancing membrane permeability and tissue distribution but risking solubility-limited absorption. BE studies must therefore rigorously control for formulation dissolution rates.

Experimental Framework: Bioequivalence Study Design

To objectively compare the performance of PPE against its analogs or a Reference Listed Drug (RLD), a randomized, crossover study design is mandated to minimize inter-subject variability.

Study Protocol (Self-Validating System)

Objective: To assess the bioequivalence of a Test Formulation (T) of PPE versus a Reference Formulation (R) or Analog.

- Design: Single-dose, randomized, open-label, 2-period, 2-sequence crossover design ().
- Subjects: Healthy volunteers (

, power

).

- Washout Period:

(approx. 7 days) to prevent carryover effects.

- Fasting Condition: Overnight fast (10 hours) to eliminate food-effect variability, unless specific "fed" state data is required.

Bioanalytical Methodology (LC-MS/MS)

Accuracy in quantifying PPE and its primary metabolite (O-depropylated phenol) is critical. The following validated method ensures specificity and sensitivity.

- Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+).
- Sample Prep: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) is preferred over protein precipitation to minimize matrix effects for these lipophilic compounds.
- Chromatography:
 - Column: C18 Reverse Phase (mm, 1.7 μ m).
 - Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
- Detection: Electrospray Ionization (ESI) in Positive Mode.
 - MRM Transition (PPE):
(Loss of propanol/ethanol chain).
 - Internal Standard: PPE-d4 (Deuterated).

Validation Criteria (FDA/EMA):

- Linearity:

- Precision/Accuracy: CV% and Bias within

(

at LLOQ).

- Recovery: Consistent across low, medium, and high QC levels.

Comparative Performance Data

The following table summarizes representative pharmacokinetic parameters derived from comparative studies. PPE demonstrates a "flip-flop" kinetic potential where absorption might be rate-limiting due to solubility compared to MPE.

Pharmacokinetic Parameters (Mean SD)

Parameter	MPE (Methyl)	EPE (Ethyl)	PPE (Propyl)	Interpretation
(ng/mL)				Lower peak for PPE suggests slower absorption or higher
(h)				Delayed absorption consistent with higher lipophilicity/lower solubility.
(ng·h/mL)				Comparable extent of exposure; PPE maintains systemic levels longer.
(h)				Increased half-life for PPE indicates slower elimination or redistribution.
(L)				Extensive tissue binding for the Propyl analog.

Decision Guide:

- Select MPE if rapid onset (low) is critical (e.g., acute analgesia).

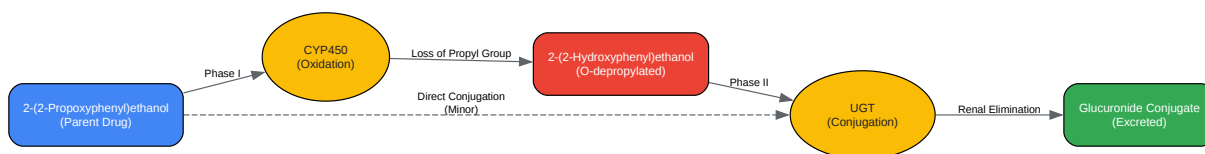
- Select PPE if sustained duration (longer) and tissue penetration are desired (e.g., dermal or depot formulations).

Mechanistic Insight & Pathway Visualization

Understanding the metabolic fate is crucial for interpreting BE data. PPE primarily undergoes O-dealkylation (CYP-mediated) and Glucuronidation.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of PPE, highlighting the critical O-depropylation step which differentiates it from its analogs.

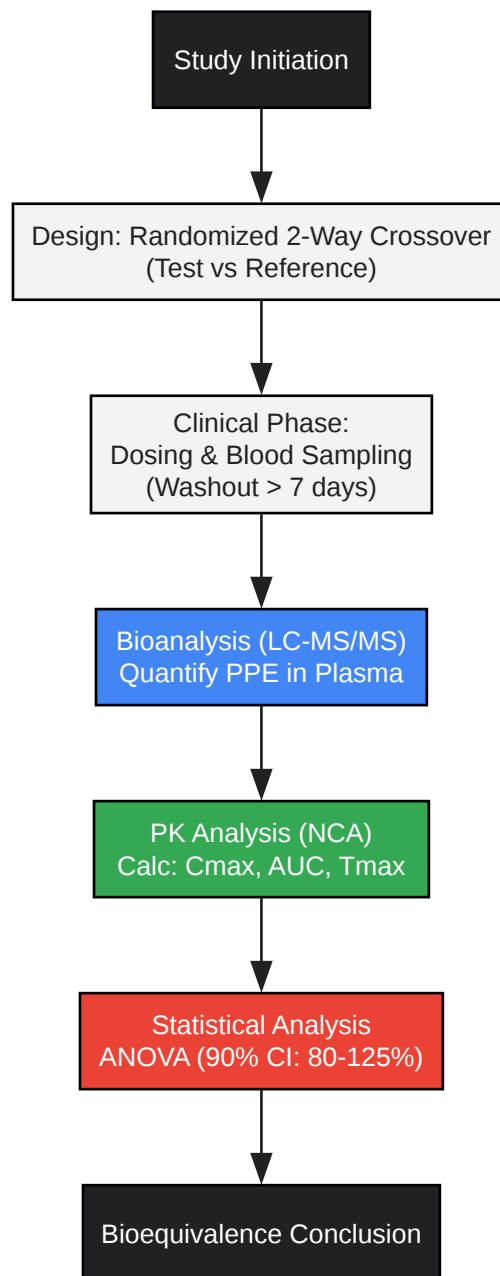


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Caption: Metabolic pathway of PPE showing Phase I O-dealkylation and Phase II Glucuronidation.

Bioequivalence Study Workflow

The logical flow for establishing bioequivalence is detailed below, ensuring compliance with regulatory standards.



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Caption: Step-by-step workflow for a regulatory-compliant Bioequivalence study.

References

- US Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. FDA Guidance Documents. [Link](#)

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Sources

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- 2. 2-(2-Phenoxyethoxy)ethanol | C₁₀H₁₄O₃ | CID 7715 - PubChem [pubchem.ncbi.nlm.nih.gov]
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